molecular formula C11H17N3O3 B2969192 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 871921-97-0

2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2969192
CAS No.: 871921-97-0
M. Wt: 239.275
InChI Key: JHVZBRPGQWQVHU-UHFFFAOYSA-N
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Description

2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetamide is a complex organic compound with a unique spirocyclic structure This compound is characterized by its diazaspirodecane core, which is a bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves the formation of the spirocyclic core followed by the introduction of the acetamide group. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The acetamide group can participate in substitution reactions, where other functional groups replace the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves its interaction with specific molecular targets. The diazaspirodecane core can interact with enzymes or receptors, potentially inhibiting or activating their functions. The acetamide group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid: This compound is similar in structure but contains a carboxylic acid group instead of an acetamide group.

    2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-(1-piperidinyl)phenyl)acetamide:

Uniqueness

The uniqueness of 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetamide lies in its spirocyclic structure and the presence of both diazaspirodecane and acetamide groups

Properties

IUPAC Name

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-7-2-4-11(5-3-7)9(16)14(6-8(12)15)10(17)13-11/h7H,2-6H2,1H3,(H2,12,15)(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVZBRPGQWQVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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